2,3-Epoxyaflatoxin B1 is a significant derivative of aflatoxin B1, a potent mycotoxin produced by various species of the Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus. This compound is classified as an epoxide, which is characterized by a three-membered cyclic ether structure. The molecular formula for 2,3-epoxyaflatoxin B1 is CHO, and it plays a crucial role as a human metabolite, implicating its relevance in toxicological studies and health assessments related to aflatoxin exposure .
The primary source of 2,3-epoxyaflatoxin B1 is the metabolic conversion of aflatoxin B1 in the human body. Aflatoxins are commonly found in contaminated agricultural products such as grains, nuts, and seeds. The presence of these toxins in food supplies poses significant health risks, including carcinogenic effects and liver damage in humans and animals .
2,3-Epoxyaflatoxin B1 is classified under several categories:
The synthesis of 2,3-epoxyaflatoxin B1 primarily occurs through the enzymatic conversion of aflatoxin B1 by cytochrome P450 enzymes in the liver. This process involves the oxidation of aflatoxin B1 to form the epoxide structure.
The detailed mechanism involves:
The molecular structure of 2,3-epoxyaflatoxin B1 features a fused bicyclic system with an epoxide group. The key structural components include:
Key data related to its structure includes:
This structure is essential for understanding its reactivity and interaction with biological macromolecules.
2,3-Epoxyaflatoxin B1 can participate in various chemical reactions due to its electrophilic nature. Notably:
These reactions are crucial for assessing both the detoxification mechanisms that mitigate aflatoxin toxicity and the potential formation of adducts that may contribute to carcinogenic effects .
The mechanism of action for 2,3-epoxyaflatoxin B1 involves several steps:
Studies indicate that exposure to 2,3-epoxyaflatoxin B1 significantly increases mutation rates in various cell types, underscoring its role as a potent carcinogen .
Relevant data from studies indicate that these properties influence its bioavailability and toxicity profiles significantly .
Research on 2,3-epoxyaflatoxin B1 primarily focuses on:
These applications are critical for public health initiatives aimed at reducing aflatoxin exposure and improving food safety standards globally .
AFBO (chemical formula: C₁₇H₁₂O₇; molecular weight: 328.27 g/mol) is characterized by a highly strained exo-epoxide moiety bridging the 8,9-positions of the terminal furan ring in AFB1. This epoxide exists in two stereoisomeric configurations: the exo-8,9-epoxide and the endo-8,9-epoxide. The exo isomer predominates in biological systems and exhibits significantly greater carcinogenicity due to its optimal molecular geometry for DNA intercalation and adduction. The endo isomer, while more stable hydrolytically, displays markedly reduced genotoxicity [3] [5].
Key Structural and Physicochemical Features:
Table 1: Physicochemical Properties of 2,3-Epoxyaflatoxin B1
Property | Value/Description | Method/Source |
---|---|---|
Molecular Formula | C₁₇H₁₂O₇ | PubChem CID 104756 [1] |
Molecular Weight | 328.27 g/mol | HMDB0006558 [5] |
Epoxide Configuration | exo-8,9-epoxide (major bioactive form) | Toxicol Appl Pharmacol [3] |
Solubility | Insoluble in water; soluble in CHCl₃, MeOH, ACN | SciDirect [9] |
UV Maxima (in MeCN) | 224 nm, 266 nm, 364 nm | [10] |
Stability in Water | Hydrolyzes rapidly (t₁/₂ < 30 sec) to AFB1-8,9-dihydrodiol | [3] |
The biosynthetic origin of AFB1 begins with Aspergillus flavus or A. parasiticus, which produce this mycotoxin via a complex polyketide pathway. The process initiates with the condensation of acetate and malonyl-CoA by a dedicated polyketide synthase (PKS), yielding norsolorinic acid (NOR)—the first stable intermediate. A series of oxidations, cyclizations, and rearrangements then occur:
The fungal biosynthetic machinery does not produce AFBO; this occurs exclusively in metabolically competent host organisms. AFB1’s terminal furan ring undergoes epoxidation primarily in the liver (or insect midgut), catalyzed by host CYP enzymes. This bioactivation represents the terminal step in converting a procarcinogen into its ultimate DNA-reactive form [4] [6].
Diagram: Metabolic Activation Pathway of AFB1
AFB1 (fungal toxin) → CYP-mediated oxidation → 2,3-Epoxyaflatoxin B1 (*exo* and *endo* isomers) → *exo*-AFBO: Binds DNA → AFB1-N7-Gua adducts → Mutations → *endo*-AFBO: Hydrolyzed to dihydrodiol (less toxic)
CYP enzymes are the sole biological catalysts capable of converting AFB1 to AFBO. This biotransformation exhibits significant species-, tissue-, and isoform-specific variability, dictating susceptibility to AFB1-induced carcinogenesis.
Key CYP Isoforms in Humans and Mammals:
Kinetics and Stereoselectivity:
Table 2: Cytochrome P450 Isoforms Mediating AFB1 Bioactivation
CYP Isoform | Tissue | Reaction Kinetics | AFBO Stereoselectivity | Biological Significance |
---|---|---|---|---|
CYP1A2 | Liver | High affinity (Km ~5 µM) | ~50% exo-AFBO | Primary activator at dietary AFB1 levels |
CYP3A4 | Liver, gut | Low affinity (Km >50 µM) | >90% exo-AFBO | Major contributor at high AFB1 exposure |
CYP3A5 | Liver, lung | Substrate-dependent | >90% exo-AFBO | High-risk polymorphic variant |
CYP2A13 | Respiratory | Not quantified | Predominantly exo-AFBO | Lung-specific activation [5] |
CYP6AE19 | Insect midgut | Induced by methyl jasmonate | Unknown | Ecological toxicity in herbivores [4] |
Concluding Remarks
2,3-Epoxyaflatoxin B1 exemplifies the critical role of metabolic activation in chemical carcinogenesis. Its formation—catalyzed by evolutionarily diverse CYP enzymes—highlights the intersection of microbial toxigenesis, host biochemistry, and molecular pathology. Future research must address isoform-specific inhibition strategies and polymorphic susceptibility factors to mitigate AFB1’s global health burden.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1